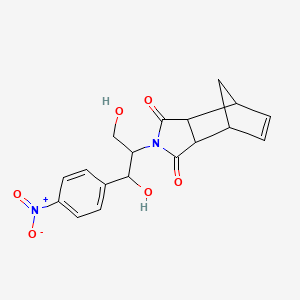
2-(1,3-二羟基-1-(4-硝基苯基)丙-2-基)-3a,4,7,7a-四氢-1H-4,7-甲撑异吲哚-1,3(2H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H18N2O6 and its molecular weight is 358.35. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物递送系统
该化合物可用于开发药物递送系统。 例如,二氧化硅纳米粒子已被用作氯霉素(2,2-二氯-N-[(1R,2R)-1,3-二羟基-1-(4-硝基苯基)丙-2-基]乙酰胺)的载体,并被加载到1%的卡波波基凝胶(聚(丙烯酸))中,这使得可以获得升级的药物形式 .
抗病毒活性
吲哚衍生物,包括所讨论的化合物,已显示出抗病毒活性。 例如,已制备并报道了6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物作为抗病毒剂 .
抗炎活性
吲哚衍生物也已显示出抗炎活性。 这表明该化合物可能用于治疗炎症性疾病 .
抗癌活性
吲哚衍生物已显示出抗癌活性。 例如,六甲基美拉明(HMM,1)和2-氨基-4-吗啉代-s-三嗪(2)分别由于其抗肿瘤特性而被临床用于治疗肺、乳腺和卵巢癌 .
抗HIV活性
吲哚衍生物已显示出抗HIV活性。 例如,Kasralikar等。 报道了一系列新型吲哚基和氧代色烯基黄酮酮衍生物,并进行了分子对接研究,作为抗HIV-1 .
抗结核活性
吲哚衍生物已显示出抗结核活性。 例如,由吡啶和吲哚衍生的(E)-1-(2-(1H-吲哚-3-基)-5-(吡啶-4-基)-1,3,4-恶二唑-3(2H)-基)-3-(取代苯基)丙-2-烯-1-酮衍生物在体外抗结核活性方面,针对H 37 Ra MTB(结核分枝杆菌)和BCG(牛分枝杆菌)的活性和休眠状态进行制备和研究 .
生物活性
The compound 2-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N2O5, and its structure includes a nitrophenyl group that may contribute to its biological properties. The presence of hydroxyl groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of methanoisoindole compounds exhibit significant anticancer properties. For instance, a study published in ResearchGate demonstrated that certain methanoisoindole derivatives inhibited the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism of action may involve the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Activity
The antimicrobial potential of this compound was explored through various assays against bacterial strains. A notable study reported that the compound exhibited potent antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
Inhibition studies have shown that the compound acts as an inhibitor for carbonic anhydrase and acetylcholinesterase enzymes. These enzymes play critical roles in physiological processes such as respiration and neurotransmission. The inhibition profile suggests potential applications in treating conditions like glaucoma and Alzheimer's disease .
Study 1: Anticancer Properties
In a controlled laboratory setting, researchers synthesized several derivatives of methanoisoindole compounds to assess their anticancer efficacy. The results indicated that specific modifications to the methanoisoindole structure enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study concluded that further investigation into structure-activity relationships (SAR) could lead to the development of more effective anticancer agents .
Study 2: Antimicrobial Efficacy
A comparative analysis was conducted to evaluate the antimicrobial properties of the target compound against standard antibiotics. The results showed that this compound had comparable or superior activity against specific strains of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antimicrobial therapies .
Data Tables
属性
IUPAC Name |
4-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c21-8-13(16(22)9-3-5-12(6-4-9)20(25)26)19-17(23)14-10-1-2-11(7-10)15(14)18(19)24/h1-6,10-11,13-16,21-22H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCYYMHCYKZZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C(CO)C(C4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














